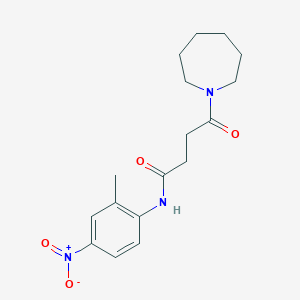
4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB-PEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of sulfonamide and is known to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its binding to sigma-1 receptors. This binding activates various signaling pathways that play a role in the regulation of cellular processes such as calcium homeostasis, oxidative stress, and inflammation. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes and reduce oxidative stress in animal models of neurological disorders. It has also been shown to reduce inflammation and improve cognitive function in these models. Additionally, this compound has been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its high affinity for sigma-1 receptors, which allows for specific targeting of these receptors. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. One limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to explore its potential as an analgesic and anti-inflammatory agent. Finally, more research is needed to understand the exact mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction of piperidine-1-carbonyl chloride with 4-methoxy-N-(1-phenylethyl) benzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-phenylethyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for sigma-1 receptors, which are known to play a role in various physiological processes such as pain perception, inflammation, and neuroprotection. This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
4-methoxy-N-(1-phenylethyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(17-9-5-3-6-10-17)22-28(25,26)18-11-12-20(27-2)19(15-18)21(24)23-13-7-4-8-14-23/h3,5-6,9-12,15-16,22H,4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTAOWPGDHQDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)

![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)